Ethyl 3-azaspiro[5.5]undecane-9-carboxylate
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Overview
Description
Ethyl 3-azaspiro[5.5]undecane-9-carboxylate is a spirocyclic compound characterized by a unique structural feature where two rings are connected through a single atom. This compound is of significant interest in medicinal chemistry due to its potential biological activities and its structural novelty.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of ethyl 3-azaspiro[5.5]undecane-9-carboxylate typically involves the Prins cyclization reaction. Another approach involves the use of olefin metathesis reaction on a Grubbs catalyst, although this method is more complex and expensive .
Industrial Production Methods
Currently, there is limited information on the industrial production methods for this compound. The synthesis methods mentioned above are primarily used in laboratory settings for research purposes.
Chemical Reactions Analysis
Types of Reactions
Ethyl 3-azaspiro[5.5]undecane-9-carboxylate undergoes various chemical reactions, including:
Reduction: This reaction involves the removal of oxygen atoms or the addition of hydrogen atoms.
Substitution: This reaction involves the replacement of one atom or group of atoms with another.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents like lithium aluminum hydride, and various nucleophiles for substitution reactions. The reactions are typically carried out under controlled conditions to ensure the desired product is obtained.
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation reactions may yield ketones or carboxylic acids, while reduction reactions may yield alcohols or amines.
Scientific Research Applications
Ethyl 3-azaspiro[5.5]undecane-9-carboxylate has a wide range of scientific research applications:
Chemistry: It is used as a building block for the synthesis of more complex spirocyclic compounds.
Industry: It is used in the development of new materials with unique properties.
Mechanism of Action
The mechanism of action of ethyl 3-azaspiro[5.5]undecane-9-carboxylate involves its interaction with specific molecular targets. For example, it has been shown to inhibit the MmpL3 protein of Mycobacterium tuberculosis, which is essential for the survival of the bacteria . This inhibition disrupts the transport of essential molecules within the bacteria, leading to its death.
Comparison with Similar Compounds
Similar Compounds
1-oxa-9-azaspiro[5.5]undecane: This compound has a similar spirocyclic structure but contains an oxygen atom in the ring.
tert-butyl 3-azaspiro[5.5]undecane-9-carboxylate: This compound is similar but has a tert-butyl group instead of an ethyl group.
Uniqueness
Ethyl 3-azaspiro[5.5]undecane-9-carboxylate is unique due to its specific substituents and the resulting biological activity. Its ability to inhibit the MmpL3 protein makes it particularly valuable in the development of new antituberculosis drugs .
Properties
Molecular Formula |
C13H23NO2 |
---|---|
Molecular Weight |
225.33 g/mol |
IUPAC Name |
ethyl 3-azaspiro[5.5]undecane-9-carboxylate |
InChI |
InChI=1S/C13H23NO2/c1-2-16-12(15)11-3-5-13(6-4-11)7-9-14-10-8-13/h11,14H,2-10H2,1H3 |
InChI Key |
IIVMIFWDWIPUTH-UHFFFAOYSA-N |
Canonical SMILES |
CCOC(=O)C1CCC2(CC1)CCNCC2 |
Origin of Product |
United States |
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